Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-azabicyclo[221]hept-2-ylcarbonothioyl)amino]benzoate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate typically involves multiple steps, starting with the preparation of the 2-azabicyclo[2.2.1]heptane core. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate undergoes various chemical reactions, including electrophilic halogenation, chalcogenation (sulfenylation and selenenylation), and oxidation .
Common Reagents and Conditions
Electrophilic Halogenation: This reaction involves the use of halogenating agents such as chlorine or bromine under controlled conditions.
Chalcogenation: Sulfenylation and selenenylation reactions are carried out using sulfur or selenium reagents.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) are used to form epoxides.
Major Products
The major products formed from these reactions include halogenated derivatives, chalcogenated compounds, and epoxides .
Scientific Research Applications
Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one: Another similar compound used in the synthesis of therapeutic drugs and other complex organic molecules.
Uniqueness
Ethyl 4-[(2-azabicyclo[2.2.1]hept-2-ylcarbonothioyl)amino]benzoate stands out due to its unique combination of a bicyclic structure and a benzoate ester group.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(2-azabicyclo[2.2.1]heptane-2-carbothioylamino)benzoate |
InChI |
InChI=1S/C16H20N2O2S/c1-2-20-15(19)12-4-6-13(7-5-12)17-16(21)18-10-11-3-8-14(18)9-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,17,21) |
InChI Key |
YQTGXYFCOLKVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CCC2C3 |
Origin of Product |
United States |
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